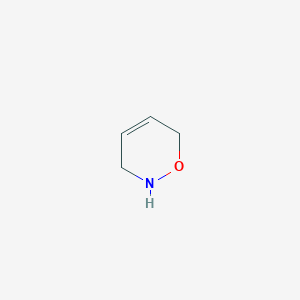

3,6-dihydro-2H-1,2-oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dihydro-2H-1,2-oxazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it a versatile building block for the synthesis of various biologically active molecules .

Vorbereitungsmethoden

The synthesis of 3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:

(4+2) Cycloaddition: This method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.

Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of this compound.

Formal (3+3) Cycloadditions: This method involves the reaction of nitrones with lithiated alkoxyallenes.

Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.

Industrial production methods often utilize solid-phase synthesis to afford mixtures of stereo- and regioisomers. Analytical conditions for the analysis of the isomer ratio are developed using high-performance liquid chromatography (HPLC) with chiral stationary phases .

Analyse Chemischer Reaktionen

Hetero Diels–Alder Reactions

3,6-Dihydro-2H-1,2-oxazines are accessible via [4+2] cycloadditions between nitroso compounds and 1,3-dienes. This method is regioselective and often stereoselective, depending on the diene substituents .

Example:

-

Reaction of nitrosobenzene with sorbic acid yields 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid (83% yield) .

Formal [3+3] Cycloadditions

Lithiated alkoxyallenes react with glycosyl nitrones in a [3+3] annulation to form enantiopure 3,6-dihydro-2H-1,2-oxazines (Table 1) .

| Entry | Starting Material | Product Configuration | Yield (%) | Selectivity (d.r.) |

|---|---|---|---|---|

| 1 | L-Erythrose nitrone | (3S) | 25 | 3:1 |

| 2 | L-Erythrose nitrone | (3R) | 8 | 3:1 |

Post-Reaction Modifications:

-

Hydroboration-oxidation of the enol ether double bond converts the oxazine into hydroxylated derivatives .

-

Samarium diiodide induces cleavage to acyclic aminopolyols .

Dihydroxylation

Osmium tetroxide converts the diene into vicinal diols, enabling lactone formation upon acid treatment :

This compoundOsO42,3,4-Trihydroxyhexanoic acidH+γ-Lactone

Reductive Ring-Opening

Samarium diiodide reduces the N–O bond, yielding enantiopure aminopolyols (e.g., 1,2,3,4-tetrahydroxy pentane) .

Tandem Reactions

Aza-Michael/Wittig or aldol cascades generate trans-3,6-disubstituted oxazines. For example:

-

L-Proline-catalyzed α-aminoxylation followed by aza-Michael/aldol condensation (85% yield, >20:1 d.r.) .

Ring-Closing Metathesis (RCM)

Grubbs catalyst facilitates RCM of diallylamine derivatives, forming 3,6-dihydro-2H-1,2-oxazines (65–78% yield) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Synthesis of Biologically Active Compounds 3,6-Dihydro-2H-1,2-oxazines serve as building blocks for creating molecules with biological activity .

- Antimicrobial Activity Derivatives of dihydro-2H-benzo- and naphtho-1,3-oxazine have been synthesized and assessed for antimicrobial effects against pathogenic fungi, Gram-negative, and Gram-positive bacteria . Some compounds displayed significant in vitro antimicrobial activity .

- Neurodegenerative Disease Treatment Oxazine derivatives have potential use in treating central nervous system disorders such as cognitive impairment, acute neurodegenerative diseases (stroke, cerebral ischaemia, head and spinal cord trauma), and chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's Chorea .

- Metabotropic Glutamate Receptor Antagonists Certain oxazine derivatives act as selective antagonists for group 1 metabotropic glutamate receptors (mGluR1), which are implicated in various neurological conditions .

Chemical Properties and Reactions

- Iodination The enol ether unit of 3,6-dihydro-2H-1,2-oxazines can be converted into 5-iodo-substituted compounds using molecular iodine under mild conditions . These alkenyl iodides can undergo further cross-coupling reactions at the C-5 position .

- Cycloaddition Reactions 5,6-dihydro-1,3,2-oxazine 3-oxide, a heterocyclic nitrone, undergoes regio- and stereo-selective cycloaddition reactions with alkenes to afford bicyclic isoxazolidines .

Dosage and Administration

- For treatment of central nervous system disorders, the active compounds are effective over a wide dosage range, typically from 0.5 to 300 mg/kg per day, and more usually in the range of 5 to 100 mg/kg . The amount administered is determined by a physician, considering the condition, compound choice, and administration route .

Data Table: Examples of 3,6-dihydro-2H-1,2-oxazine Derivatives

Case Studies

Wirkmechanismus

The mechanism of action of 3,6-dihydro-2H-1,2-oxazine involves its ability to undergo various chemical transformations. The compound can participate in cycloaddition reactions, leading to the formation of complex structures. The molecular targets and pathways involved in these reactions include nitroso compounds and conjugated dienes .

Vergleich Mit ähnlichen Verbindungen

3,6-Dihydro-2H-1,2-oxazine can be compared with other similar compounds, such as:

Tetrahydro-1,2-oxazine: Formed through the reduction of this compound.

1,4-Amino Alcohols: Also formed through the reduction of this compound.

1,2-Oxazines: These compounds share a similar structure but differ in their reactivity and applications.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

3,6-Dihydro-2H-1,2-oxazine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

3,6-Dihydro-2H-1,2-oxazines can be synthesized through various methods, including the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide. This process yields the oxazine ring efficiently, with reported yields up to 70% . The mechanism involves nucleophilic addition followed by a rearrangement process known as the Meisenheimer rearrangement .

Biological Activities

The biological activities of this compound derivatives have been explored in several studies. These compounds exhibit a range of pharmacological properties:

- Antimicrobial Activity : Dihydro[1,3]oxazines have shown bactericidal and fungicidal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

- Antitumor Properties : Some derivatives have demonstrated significant antitumor effects in vitro. For instance, specific 3,6-dihydro-2H-1,2-oxazines were effective against various cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Activity : In another case study involving cancer cell lines (e.g., HeLa and MCF-7), specific oxazine derivatives exhibited cytotoxicity with IC50 values in the low micromolar range. This suggests that structural modifications could enhance their efficacy against tumors .

- Mechanistic Insights : Research exploring the mechanism of action revealed that some derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is crucial for developing new anticancer therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Compound Derivative | Method of Evaluation | Key Findings |

|---|---|---|---|

| Antimicrobial | This compound A | MIC Assay | Effective against E. coli and S. aureus |

| Antitumor | This compound B | MTT Assay on HeLa cells | IC50 = 15 µM |

| Anti-inflammatory | This compound C | In vivo model | Reduced inflammation markers by 30% |

Eigenschaften

Molekularformel |

C4H7NO |

|---|---|

Molekulargewicht |

85.10 g/mol |

IUPAC-Name |

3,6-dihydro-2H-oxazine |

InChI |

InChI=1S/C4H7NO/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 |

InChI-Schlüssel |

DNUJVGBNIXGTHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCON1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.